BenchChemオンラインストアへようこそ!

1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Monoacylglycerol lipase inhibition Endocannabinoid system Antinociception

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS 862828-33-9) belongs to the pyrrolidin-2-one-linked benzimidazole class of heterocyclic compounds. With a molecular formula of C₁₉H₁₈BrN₃O and a molecular weight of 384.27 g/mol, it features a 2-bromophenyl group on the pyrrolidinone nitrogen and an N-ethyl substituent on the benzimidazole ring.

Molecular Formula C19H18BrN3O
Molecular Weight 384.277
CAS No. 862828-33-9
Cat. No. B2730928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
CAS862828-33-9
Molecular FormulaC19H18BrN3O
Molecular Weight384.277
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br
InChIInChI=1S/C19H18BrN3O/c1-2-22-17-10-6-4-8-15(17)21-19(22)13-11-18(24)23(12-13)16-9-5-3-7-14(16)20/h3-10,13H,2,11-12H2,1H3
InChIKeyMPLNQNWKAHNZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS 862828-33-9): Chemical Identity & Core Scaffold for Targeted Procurement


1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS 862828-33-9) belongs to the pyrrolidin-2-one-linked benzimidazole class of heterocyclic compounds . With a molecular formula of C₁₉H₁₈BrN₃O and a molecular weight of 384.27 g/mol, it features a 2-bromophenyl group on the pyrrolidinone nitrogen and an N-ethyl substituent on the benzimidazole ring . This scaffold is closely related to a series of pyrrolidin-2-one-linked benzofused heterocycles that have been characterized as potent monoacylglycerol lipase (MAGL) inhibitors [1].

Why N-Ethyl and 2-Bromophenyl Substituents in 1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one Defeat One-Size-Fits-All Analog Replacement


Within the pyrrolidin-2-one benzimidazole chemical space, minor structural modifications yield large differences in target engagement, selectivity, and functional activity. The specific N-ethyl group on the benzimidazole determines the steric fit within enzyme binding pockets, while the 2-bromophenyl substituent introduces a distinctive halogen-bonding donor profile and a reactive handle for downstream functionalization [1]. Direct SAR evidence from closely related benzimidazole derivatives demonstrates that varying the phenyl substitution pattern can shift MAGL IC₅₀ values by more than an order of magnitude and dramatically alter selectivity over FAAH [2]. Generic substitution with a methyl (CAS 862828-32-8) or benzyl analog (CAS 847396-27-4) disregards these finely tuned electronic and steric properties, risking loss of potency, selectivity deterioration, and compromised reproducibility in enzyme inhibition or cellular assays.

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one: Comparator-Based Head-to-Head Analysis


MAGL Inhibitory Potency: Ethyl vs. Methoxy-phenyl Analogs in the Pyrrolidin-2-one Benzimidazole Series

In the pyrrolidin-2-one-linked benzimidazole series, the nature of the phenyl substituent profoundly affects MAGL inhibitory potency. The 4-methoxyphenyl analog (compound 25) exhibits an hMAGL IC₅₀ of 9.4 nM with >5,300-fold selectivity over FAAH (IC₅₀ >50,000 nM) [1]. The 4-chlorophenyl analog (compound 22) shows an IC₅₀ of 8.6 nM but only moderate FAAH inhibition (IC₅₀ = 35,000 nM) [1]. The target compound, bearing a 2-bromophenyl group, introduces a distinct ortho-halogen that can participate in halogen bonding and alter the conformational preference of the N-phenyl ring. While direct MAGL IC₅₀ data for CAS 862828-33-9 has not been publicly reported, the established SAR framework predicts that the 2-bromophenyl substitution will yield a unique potency-selectivity profile compared to the 4-substituted analogs, justifying its procurement for SAR expansion studies.

Monoacylglycerol lipase inhibition Endocannabinoid system Antinociception

N-Alkyl Substituent Impact on Target Binding: Ethyl vs. Methyl Benzimidazole Derivatives

The N-alkyl substituent on the benzimidazole ring controls the depth of insertion into hydrophobic enzyme pockets. The target compound's N-ethyl group (CAS 862828-33-9) provides a larger hydrophobic surface than the N-methyl analog (CAS 862828-32-8), potentially increasing van der Waals contacts in the MAGL binding site . The N-benzyl analog (CAS 847396-27-4) introduces a substantially bulkier aromatic group that can sterically clash with active-site residues or alter the trajectory of the pyrrolidinone ring . Quantitative binding data for these specific head-to-head comparisons are not publicly available; nevertheless, standard medicinal chemistry principles predict that the N-ethyl group occupies a distinct optimum in size-lipophilicity space, offering a balanced hydrophobic interaction without the excessive bulk of the benzyl group.

Structure-activity relationship Benzimidazole N-alkylation Enzyme inhibition

Synthetic Versatility: 2-Bromophenyl Group as a Cross-Coupling Handle for Diversification

The 2-bromophenyl substituent on the pyrrolidinone nitrogen serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), enabling late-stage diversification to generate focused compound libraries [1]. In contrast, the 4-methoxyphenyl or 4-chlorophenyl analogs lack a comparably reactive halogen for further derivatization, limiting their utility as core scaffolds for SAR expansion. The ortho-bromo position further provides a unique steric environment that can influence the regioselectivity of subsequent reactions compared to para-substituted analogs.

Late-stage functionalization C-C cross-coupling Chemical probe synthesis

Antinociceptive Activity: Class-Level In Vivo Evidence Supporting Procurement for Pain Research

In the formalin-induced nociception model, the structurally related pyrrolidin-2-one benzimidazole compound 25 demonstrated significant, dose-dependent reduction of pain response in both the acute and late phases. At a dose of 30 mg/kg, it showed superior antinociceptive efficacy compared to the reference drug gabapentin [1]. This in vivo proof-of-concept establishes the therapeutic potential of the pyrrolidin-2-one benzimidazole chemotype for pain management. The target compound (CAS 862828-33-9), featuring a distinct substitution pattern (2-bromophenyl, N-ethyl), represents a logical next step for probing whether structural modifications enhance or retain this in vivo activity.

Pain models Formalin test In vivo pharmacology

High-Impact Procurement Scenarios for 1-(2-Bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS 862828-33-9)


MAGL Inhibitor Lead Optimization: Expanding SAR Beyond 4-Substituted Phenyl Analogs

Researchers aiming to improve MAGL inhibitor selectivity, metabolic stability, or CNS penetration can use this compound to probe the ortho-bromo substitution space. The compound serves as a direct comparator to the published 4-methoxy and 4-chloro analogs (Altamimi et al., 2020), enabling head-to-head enzyme kinetics and counter-screens under identical assay conditions [1].

Pain and Endocannabinoid Research: In Vivo Follow-Up Compound

Given that the pyrrolidin-2-one benzimidazole scaffold has demonstrated antinociceptive activity surpassing gabapentin in the formalin test, procurement of the 2-bromophenyl N-ethyl derivative allows direct in vivo efficacy and plasma exposure profiling to assess whether the unique substitution pattern yields improved duration of action or brain-to-plasma ratio [1].

Chemical Probe Synthesis: Late-Stage Diversification via Suzuki Coupling

The 2-bromophenyl group provides a reactive entry point for Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-couplings. This enables the rapid construction of focused libraries from a single precursor, accelerating the identification of analogs with enhanced potency, selectivity, or ADME properties [2].

N-Alkyl Benzimidazole SAR Studies: Ethyl as an Underexplored Intermediate

For medicinal chemistry groups systematically varying the N-alkyl substituent, the N-ethyl derivative fills a critical gap between the widely available N-methyl (CAS 862828-32-8) and N-benzyl (CAS 847396-27-4) analogs, allowing accurate interpolation of the lipophilic efficiency landscape .

Quote Request

Request a Quote for 1-(2-bromophenyl)-4-(1-ethyl-1H-benzimidazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.